molecular formula C13H13ClFN3O B10949603 4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10949603
M. Wt: 281.71 g/mol
InChI Key: SXFBSJVCEJHHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, fluorobenzyl, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-fluorobenzyl chloride) with the pyrazole derivative.

    Carboxamide formation: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications. Compared to similar compounds, it may exhibit different biological activities and mechanisms of action, highlighting its potential as a versatile research tool.

Properties

Molecular Formula

C13H13ClFN3O

Molecular Weight

281.71 g/mol

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClFN3O/c1-8-11(14)12(17-18(8)2)13(19)16-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,19)

InChI Key

SXFBSJVCEJHHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.